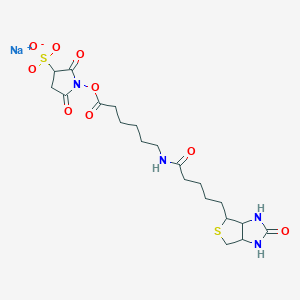

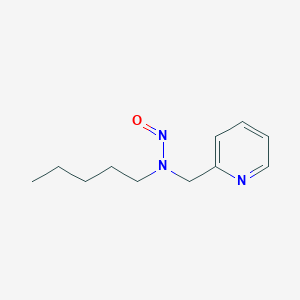

N'-亚硝基戊基-(2-吡啶甲基)胺

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including reductive amination of carbonyl compounds with nitro compounds using various catalysts. For instance, one method developed for synthesizing secondary amines involves the one-pot reductive amination of carbonyl compounds with nitro compounds, utilizing formic acid as the hydrogen donor over a heterogeneous non-noble-metal catalyst (Zhou & Zhang, 2017). Additionally, reactions of tridentate and tetradentate amine ligands with technetium nitrosyl complexes highlight the complex synthesis routes involving nitrosylation and subsequent reactions (Nicholson et al., 2011).

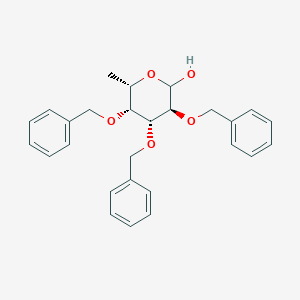

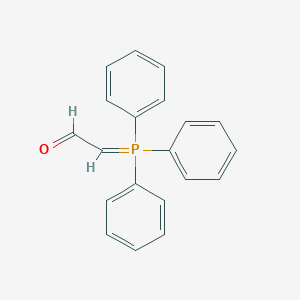

Molecular Structure Analysis

The molecular structure of compounds related to N'-Nitrosopentyl-(2-picolyl)amine can be intricate, with studies on nickel(II) and zinc(II) complexes of N-substituted di(2-picolyl)amine derivatives providing insights into coordination chemistry and structural properties (Götzke et al., 2011). These studies reveal the impact of substituents on the molecular configuration and interactions within the complexes.

Chemical Reactions and Properties

Chemical reactions involving N'-Nitrosopentyl-(2-picolyl)amine and its derivatives are characterized by nitrosation and the formation of N-nitroso compounds, a critical aspect in understanding its reactivity and potential applications. For example, the formation of N-nitrosoamines through the interaction of amines with gaseous oxides of nitrogen illustrates the reactivity of nitroso compounds under various conditions (Challis & Kyrtopoulos, 1979).

Physical Properties Analysis

The physical properties of compounds similar to N'-Nitrosopentyl-(2-picolyl)amine, such as solubility, melting point, and stability, are essential for their practical application in synthesis and material science. These properties are determined by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for developing synthetic methodologies and applications. Studies on the catalysis of N-nitrosation by nitrosophenols highlight the nuanced understanding required to manipulate these compounds for desired outcomes (Davies et al., 1980).

科学研究应用

还原硝基化合物的石墨烯基催化剂

石墨烯基(光)催化剂的最新进展在硝基化合物还原为胺方面显示出巨大的潜力。这些转化在有机化学中对于合成包括药物、生物活性分子、药物、染料和聚合物在内的广泛产品至关重要。石墨烯衍生物在合成各种催化剂时使用,由于其独特的性质而提高了硝基化合物的还原速率,提供了直接处理、高催化能力和回收等好处 (Nasrollahzadeh 等,2020).

使用氧化钴纳米颗粒的还原胺化

N-甲基和 N-烷基胺是学术研究和工业生产中的重要化学品,可以通过还原胺化合成。使用氮掺杂、石墨烯活化的纳米级 Co3O4 基催化剂,一种经济高效的方案可以合成各种 N-甲基和 N-烷基胺、氨基酸衍生物和现有的药物分子。这一过程以其便利性和成本效益而著称,使其成为胺合成和功能化的重大进展 (Senthamarai 等,2018).

硝基芳烃的烯烃氢胺化

Gui 等人开发的方法将烯烃中的碳与硝基芳香族化合物中的氮连接起来,提供了一种在甲醛烯烃氢胺化中形成仲胺的直接程序。这一过程在药物研究中特别有益,它对化学基团具有高度耐受性,并允许在任一反应配偶体上存在广泛的其他化学基团 (Gui 等,2015).

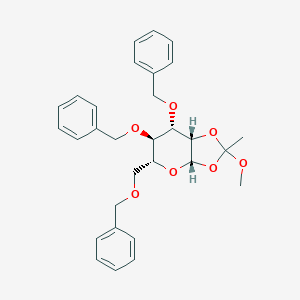

与镍(II)和锌(II)配合物的相互作用

二(2-吡啶甲基)胺及其仲氮取代衍生物与硝酸镍(II)和/或锌(II)的相互作用导致分离出各种镍和锌配合物。由于其独特的配位几何构型和分子间相互作用,包括氢键相互作用和 π-π 堆积,这些配合物在各种应用中显示出良好的潜力,这些相互作用提供了结构稳定性和独特的性质 (Götzke 等,2011).

基于 NBD 的合成探针用于传感

基于 NBD 的合成探针为生物分子传感提供了先进的化学工具,包括对环境变化的敏感性、对胺和生物硫醇的高反应性以及荧光猝灭能力。这些特性促进了生物分子传感和自组装,为各种生物过程提供了有价值的见解,并有助于开发潜在的治疗诊断剂 (Jiang 等,2021).

安全和危害

The safety and hazards associated with “N’-Nitrosopentyl-(2-picolyl)amine” are not explicitly mentioned in the search results. However, it is a controlled product, and relevant regulations may require documentation6.

未来方向

The future directions of “N’-Nitrosopentyl-(2-picolyl)amine” are not explicitly mentioned in the search results. However, N-nitrosamines, a class of compounds to which “N’-Nitrosopentyl-(2-picolyl)amine” belongs, have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance5.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

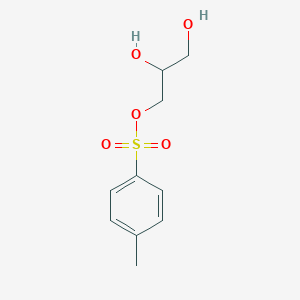

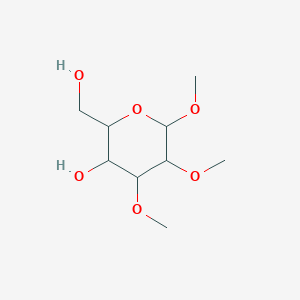

IUPAC Name |

N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGNCWJROPKVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=CC=CC=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407874 | |

| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Nitrosopentyl-(2-picolyl)amine | |

CAS RN |

383417-48-9 | |

| Record name | N-Nitroso-N-pentyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。